

Spectroscopic Characterization of 3-Methoxy-2,6-dimethylaniline: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxy-2,6-dimethylaniline

Cat. No.: B7761384

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Introduction

3-Methoxy-2,6-dimethylaniline, with the CAS Number 95645-00-4, is an aromatic amine derivative with significant potential as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a methoxy group and two methyl groups on the aniline ring, imparts unique steric and electronic properties that are of interest in drug design and materials science.[3] A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Methoxy-2,6-dimethylaniline**, framed within the context of established spectroscopic principles and methodologies.

While experimental spectra for this specific molecule are not widely available in public databases, this guide will leverage predictive models and data from analogous structures to provide a robust analytical framework for researchers.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of **3-Methoxy-2,6-dimethylaniline** is presented below.

Molecular Formula: $C_9H_{13}NO$ [4][5]

Molecular Weight: 151.21 g/mol [4][5]

Caption: Molecular structure of **3-Methoxy-2,6-dimethylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **3-Methoxy-2,6-dimethylaniline**, both 1H and ^{13}C NMR will provide definitive structural information.

1H NMR Spectroscopy

Predicted 1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 6.8 - 7.0	Doublet	1H	Ar-H
~ 6.6 - 6.7	Doublet	1H	Ar-H
~ 3.8 (broad s)	Singlet	2H	-NH ₂
~ 3.7	Singlet	3H	-OCH ₃
~ 2.2	Singlet	6H	2x Ar-CH ₃

Interpretation and Rationale:

- Aromatic Protons (Ar-H): The two aromatic protons are expected to appear as doublets in the range of δ 6.6-7.0 ppm. Their distinct chemical shifts are due to the electronic effects of the methoxy and amino groups.

- **Amine Protons (-NH₂):** The protons of the primary amine will likely appear as a broad singlet around δ 3.8 ppm. The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
- **Methoxy Protons (-OCH₃):** A sharp singlet corresponding to the three methoxy protons is predicted around δ 3.7 ppm.
- **Methyl Protons (Ar-CH₃):** The six protons of the two methyl groups are chemically equivalent due to free rotation and will therefore appear as a single, sharp singlet at approximately δ 2.2 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~ 155 - 160	Ar-C (C-OCH ₃)
~ 140 - 145	Ar-C (C-NH ₂)
~ 125 - 130	Ar-C (C-H)
~ 115 - 120	Ar-C (C-H)
~ 110 - 115	Ar-C (C-CH ₃)
~ 55 - 60	-OCH ₃
~ 15 - 20	Ar-CH ₃

Interpretation and Rationale:

- **Aromatic Carbons:** The aromatic region of the ¹³C NMR spectrum will display six distinct signals. The carbon attached to the electron-donating methoxy group (C-OCH₃) will be the most downfield, followed by the carbon attached to the amino group (C-NH₂). The carbons bearing a hydrogen atom and the carbons attached to the methyl groups will appear at intermediate chemical shifts.

- Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected in the δ 55-60 ppm region.
- Methyl Carbons (Ar-CH₃): The two equivalent methyl carbons will give rise to a single peak in the upfield region of the spectrum, typically between δ 15-20 ppm.

Experimental Protocol for NMR Data Acquisition

Caption: A generalized workflow for acquiring NMR spectra.

The choice of a deuterated solvent is critical; Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3450 - 3300	Medium, Sharp (doublet)	N-H stretch	Primary Amine (-NH ₂)
3050 - 3000	Medium	C-H stretch	Aromatic C-H
2980 - 2850	Medium	C-H stretch	Aliphatic C-H (CH ₃)
1620 - 1580	Strong	N-H bend	Primary Amine (-NH ₂)
1500 - 1400	Strong	C=C stretch	Aromatic Ring
1260 - 1200	Strong	C-O stretch	Aryl-alkyl ether
1100 - 1000	Medium	C-N stretch	Aromatic Amine

Interpretation and Rationale:

- N-H Stretching: A primary amine is characterized by two N-H stretching bands in the 3450-3300 cm^{-1} region, corresponding to the asymmetric and symmetric vibrations.[6][7]
- C-H Stretching: The spectrum will show absorptions for both aromatic C-H stretches (above 3000 cm^{-1}) and aliphatic C-H stretches (below 3000 cm^{-1}).[8]
- N-H Bending: A strong absorption between 1620-1580 cm^{-1} is indicative of the N-H bending (scissoring) vibration of the primary amine.[6]
- Aromatic C=C Stretching: One or more strong bands in the 1500-1400 cm^{-1} region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
- C-O Stretching: A strong, prominent peak between 1260-1200 cm^{-1} is expected for the C-O stretching of the aryl-alkyl ether (methoxy group).
- C-N Stretching: The stretching vibration of the C-N bond in an aromatic amine typically appears in the 1100-1000 cm^{-1} range.[7]

Experimental Protocol for FT-IR Data Acquisition

Caption: A generalized workflow for acquiring GC-MS data.

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this compound due to its likely volatility. [9]

Conclusion

The comprehensive spectroscopic analysis of **3-Methoxy-2,6-dimethylaniline**, encompassing ^1H NMR, ^{13}C NMR, IR, and MS, provides a detailed and unambiguous confirmation of its chemical structure. The predicted data presented in this guide, based on established principles of spectroscopy and analysis of related compounds, offers a robust framework for researchers working with this molecule. By following the outlined experimental protocols, scientists can confidently verify the identity and purity of **3-Methoxy-2,6-dimethylaniline**, ensuring the integrity of their research and development endeavors.

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Sources

- [1. 3-Methoxy-2,6-dimethylaniline \[myskinrecipes.com\]](#)
- [2. Buy 3-methoxy-2,6-dimethylaniline \(EVT-6366848\) | 95645-00-4 \[evitachem.com\]](#)
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